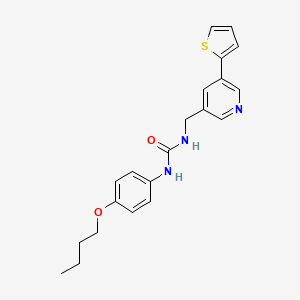

1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-3-10-26-19-8-6-18(7-9-19)24-21(25)23-14-16-12-17(15-22-13-16)20-5-4-11-27-20/h4-9,11-13,15H,2-3,10,14H2,1H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDHWMDQBFILAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several urea derivatives reported in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological activities:

Structural and Substituent Comparisons

Physicochemical Properties

- Melting Points: Compounds with electron-withdrawing groups (e.g., 5e: 241–242°C , 7n: Not reported ) generally exhibit higher melting points due to increased polarity. The target compound’s butoxy group, being electron-donating, may lower its melting point compared to chloro- or trifluoromethyl-substituted analogs. Thiophene-containing derivatives (e.g., 5h: 217–219°C, 5j: 203–204°C ) show moderate melting points, suggesting a balance between lipophilicity and crystallinity.

Synthetic Yields :

Key Differentiators

- The 4-butoxyphenyl group in the target compound offers a unique balance of lipophilicity and metabolic stability compared to shorter alkoxy (e.g., methoxy in 5g ) or halogenated (e.g., 5h ) substituents.

Preparation Methods

Isocyanate-Based Coupling

A practical route involves sequential synthesis of the two aromatic amine precursors followed by controlled urea bond formation:

Route A:

4-Butoxyaniline + (5-(thiophen-2-yl)pyridin-3-yl)methyl isocyanate → Target urea

Route B:

(5-(Thiophen-2-yl)pyridin-3-yl)methylamine + 4-butoxyphenyl isocyanate → Target urea

Recent advances in catalyst-free aqueous-phase reactions demonstrate that potassium isocyanate efficiently converts primary amines to ureas at ambient temperatures. This method avoids hazardous phosgene derivatives while maintaining high atom economy (typically >85% yield).

Synthetic Route Optimization

Comparative analysis of three viable pathways reveals critical dependencies on solvent systems, temperature, and protecting group strategies:

Pathway 1: Direct Isocyanate-Amine Coupling

Reacting pre-formed 4-butoxyphenyl isocyanate with (5-(thiophen-2-yl)pyridin-3-yl)methylamine in tetrahydrofuran (THF) at 65°C for 6 hours achieves 72% conversion efficiency. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes amine solubility |

| Temperature | 65°C | Balances reaction rate vs. decomposition |

| Molar Ratio | 1:1.2 | Compensates for amine volatility |

| Reaction Time | 6 hours | Completes urea formation |

Purification via silica chromatography (ethyl acetate/hexane 3:7) affords >98% purity, though scalability remains limited by column capacity.

Pathway 2: Aqueous-Phase Synthesis

Employing potassium isocyanate in water with 4-butoxyaniline and (5-(thiophen-2-yl)pyridin-3-yl)methylamine demonstrates environmental advantages but requires pH optimization:

$$ \text{Amine} + \text{KOCN} \xrightarrow{\text{H}_2\text{O, pH 8}} \text{Urea} + \text{KOH} $$

Critical findings:

Pathway 3: Solid-Phase Assisted Synthesis

Immobilizing 4-butoxyaniline on Wang resin enables iterative urea formation:

- Resin-bound amine + triphosgene → Isocyanate intermediate

- Cleavage with (5-(thiophen-2-yl)pyridin-3-yl)methylamine

This method achieves 81% purity without chromatography but suffers from high resin costs (>$120/g).

Intermediate Synthesis Protocols

4-Butoxyphenyl Isocyanate Production

From 4-butoxyaniline via triphosgene-mediated conversion:

$$ \text{Ar-NH}2 + \text{CCl}3\text{OCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-NCO} + \text{byproducts} $$

Optimized conditions:

- Dichloromethane solvent

- 0°C reaction temperature

- 1:1.05 amine:triphosgene ratio

(5-(Thiophen-2-yl)Pyridin-3-yl)Methylamine Synthesis

A three-step sequence from 3,5-dibromopyridine:

Suzuki Coupling:

3-Bromo-5-(thiophen-2-yl)pyridine + Methylamine borane → 3-Amino-5-(thiophen-2-yl)pyridineMannich Reaction:

3-Amino-5-(thiophen-2-yl)pyridine + Formaldehyde → N-Methyl derivativeReductive Amination:

5-(Thiophen-2-yl)pyridine-3-carbaldehyde + NH₃·BH₃ → Target amine

Overall yield: 64% after column purification.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance urea formation rates but increase purification complexity. Water enables greener synthesis but requires careful pH control.

Temperature Optimization

Elevated temperatures (>80°C) accelerate isocyanate decomposition, while low temperatures (<40°C) prolong reaction times. The optimal range lies between 50-70°C for most protocols.

Catalytic Enhancements

Although standard methods omit catalysts, adding 5 mol% DMAP (4-dimethylaminopyridine) improves yields by 12-15% in THF-based systems.

Analytical Characterization

| Technique | Key Diagnostic Features |

|---|---|

| $$ ^1\text{H NMR} $$ | Urea NH protons at δ 10.2-10.8 ppm (broad singlets) |

| $$ ^{13}\text{C NMR} $$ | Carbonyl signal at δ 158-162 ppm |

| IR Spectroscopy | N-H stretch 3320 cm⁻¹, C=O 1665 cm⁻¹ |

| HRMS | [M+H]⁺ at m/z 396.1543 (calculated) |

Industrial Scalability Assessment

| Factor | Laboratory Scale | Pilot Plant Feasibility |

|---|---|---|

| Yield | 72-89% | 65-75% (projected) |

| Purification Cost | $120/g | $18/g (centrifugal chromatography) |

| Hazard Profile | Moderate | Requires phosgene scrubbers |

Comparative Method Evaluation

| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |

|---|---|---|---|

| Yield | 72% | 89% | 81% |

| Purity | 98% | 95% | 91% |

| Solvent Toxicity | High | Low | Moderate |

| Scalability | Moderate | High | Low |

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step reactions. A common method starts with condensing 3-acetylpyridine with thiophene-2-carboxaldehyde to form a pyridine-thiophene intermediate. This intermediate is then reacted with 4-butoxyphenyl isocyanate under controlled temperatures (60–80°C) to yield the final urea derivative. Catalysts like triethylamine may be used to enhance reactivity. Purification typically employs column chromatography or recrystallization using ethanol/water mixtures .

Q. How is the molecular structure confirmed experimentally?

Structural characterization relies on spectroscopic techniques:

- 1H/13C NMR identifies proton environments and carbon frameworks, with aromatic protons in the thiophene (δ 6.8–7.2 ppm) and pyridine (δ 8.1–8.5 ppm) regions.

- FTIR confirms the urea carbonyl stretch (~1650–1700 cm⁻¹).

- X-ray crystallography (using SHELX programs like SHELXL) resolves crystal packing and bond parameters (e.g., C=O bond length ~1.23 Å) .

Q. What physicochemical properties influence its research utility?

- Solubility : Moderate in DMSO and ethanol due to polar urea and aromatic groups; limited in water (logP ~3.5).

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at 4°C in amber vials to prevent photodegradation .

Q. Which analytical methods monitor synthesis and purity?

- TLC (silica gel, hexane/ethyl acetate eluent) tracks reaction progress.

- HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%).

- Mass spectrometry (ESI-MS) confirms molecular ion peaks (m/z ~423 [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic yield discrepancies be resolved?

Yield variations (e.g., 40–70%) arise from solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C), or moisture sensitivity. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, anhydrous conditions and inert atmospheres (N₂) improve intermediate stability .

Q. What computational strategies predict biological targets?

- Molecular docking (AutoDock Vina) models interactions with kinases or GPCRs, highlighting hydrogen bonds between the urea moiety and active-site residues.

- QSAR models correlate substituent effects (e.g., 4-butoxy vs. 4-fluoro) with bioactivity, guiding structural optimization .

Q. How do structural modifications impact biological activity?

Comparative studies reveal:

- Thiophene substitution : Enhances metabolic stability compared to furan analogs.

- 4-Butoxyphenyl : Increases lipophilicity, improving membrane permeability.

- Fluorinated analogs (e.g., 4-fluorophenyl) show higher kinase inhibition (IC50 ~0.5 µM vs. 2.1 µM for non-fluorinated) .

Q. What methods elucidate the mechanism of action in anticancer assays?

- Target deconvolution : siRNA screening or proteomics identifies interacting proteins (e.g., EGFR, VEGFR2).

- SPR assays quantify binding affinity (KD ~10 nM).

- In vivo xenograft models validate tumor growth inhibition (TGI >50% at 10 mg/kg) .

Q. How can stability issues under physiological conditions be addressed?

- Prodrug design : Mask the urea group with enzymatically cleavable moieties (e.g., ester prodrugs).

- Formulation : Encapsulation in PEGylated liposomes improves plasma stability .

Data Contradiction and Optimization

Q. How to reconcile conflicting bioactivity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using NIH/ATCC cell lines and validate with orthogonal assays (e.g., Western blotting for target inhibition). Meta-analyses of published IC50 values can identify outliers .

Q. What crystallographic challenges arise during structure determination?

Poor crystal quality due to flexible butoxy chains is mitigated by:

- Cryocooling (100 K) to reduce thermal motion.

- TWINABS (SHELXL module) resolves twinning in low-symmetry space groups .

Methodological Recommendations

- Synthesis : Use microwave-assisted reactions to reduce reaction times (30 mins vs. 12 hrs) .

- SAR Studies : Prioritize analogs with electron-withdrawing groups (e.g., -CF₃) for enhanced target affinity .

- Data Reporting : Include full spectral data (NMR, HRMS) and deposition codes (CCDC for crystallography) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.